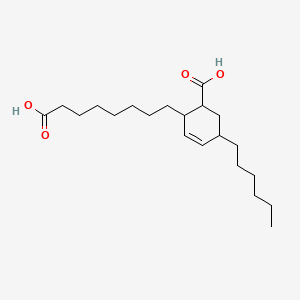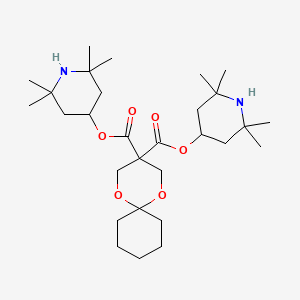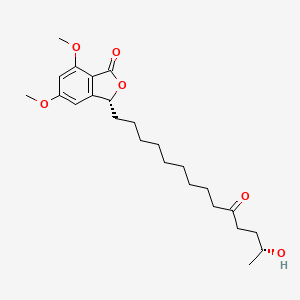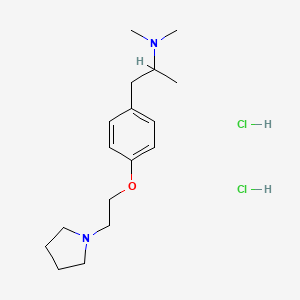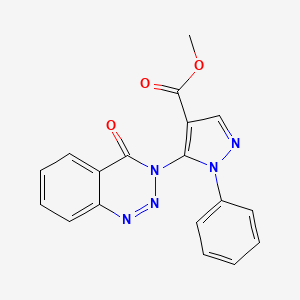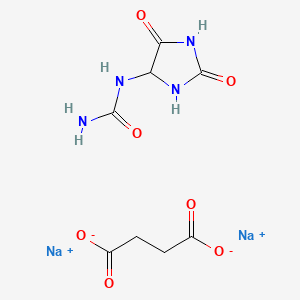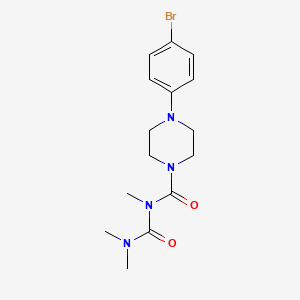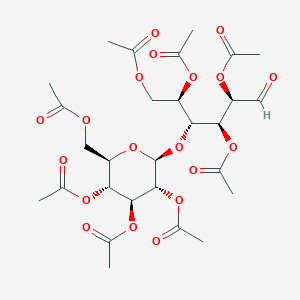
Cellobiose octaacetate, D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellobiose octaacetate, D-: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The compound is extensively used in carbohydrate chemistry research, particularly in studies related to the enzymatic breakdown and synthesis of cellulose and other β-glucan polysaccharides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cellobiose octaacetate, D- can be synthesized via the acetylative degradation of cellulose or cellulose acetate. The process involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C . This method provides the compound in high yield and quality in a facile one-pot process, making it amenable to large-scale synthesis .
Industrial Production Methods: The industrial production of cellobiose octaacetate, D- follows similar synthetic routes as described above, with optimizations for large-scale production. The use of acetic anhydride and strong acids ensures efficient acetylation of cellulose, resulting in the desired octaacetate derivative .
Análisis De Reacciones Químicas
Types of Reactions: Cellobiose octaacetate, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in partially deacetylated compounds .
Aplicaciones Científicas De Investigación
Cellobiose octaacetate, D- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which cellobiose octaacetate, D- exerts its effects involves the interaction with specific enzymes, such as cellobiases. These enzymes catalyze the hydrolysis of β-1,4 bonds in cellobiose, leading to the release of glucose. The acetylation of all hydroxyl groups in the compound significantly increases its solubility in organic solvents, facilitating its use in various synthetic and analytical applications .
Comparación Con Compuestos Similares
- β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
- D,L-cellulose
- Poly (L-lactic acid) (PLLA)
Comparison: Cellobiose octaacetate, D- is unique due to its complete acetylation, which enhances its solubility and reactivity compared to other similar compounds. For instance, D,L-cellulose is an optically inactive cellulose comprising a racemic mixture of D-glucose and L-glucose, whereas cellobiose octaacetate, D- is a fully acetylated derivative of cellobiose .
Propiedades
Número CAS |
5853-08-7 |
|---|---|
Fórmula molecular |
C28H38O19 |
Peso molecular |
678.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1 |
Clave InChI |
LVXSMDFTFXVSFM-YKVWFVLNSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




